2-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)hydrazine-1-carboxamide
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Overview
Description
2-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)hydrazinecarboxamide is a heterocyclic compound that features a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)hydrazinecarboxamide typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. One common method involves the reaction of cyanuric chloride with 4-amino-6-phenyl-1,3,5-triazine under controlled conditions. The reaction is usually carried out in a solvent such as dioxane or dichloroethane, with the addition of a base like sodium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and can significantly reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Cyanuric chloride in the presence of a base like sodium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted triazine derivatives .
Scientific Research Applications
2-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)hydrazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)hydrazinecarboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or allosteric sites of enzymes. This binding can disrupt normal enzyme function, leading to the inhibition of metabolic pathways . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-phenyl-1,3,5-triazine: Similar in structure but lacks the hydrazinecarboxamide group.
2,4,6-Triamino-1,3,5-triazine:
2,4-Diphenyl-6-(2-hydroxy-4-hexyloxyphenyl)-1,3,5-triazine: Used as a UV absorber in various applications.
Uniqueness
2-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)hydrazinecarboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazinecarboxamide group allows for unique interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
CAS No. |
61452-88-8 |
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Molecular Formula |
C10H11N7O |
Molecular Weight |
245.24 g/mol |
IUPAC Name |
[(4-amino-6-phenyl-1,3,5-triazin-2-yl)amino]urea |
InChI |
InChI=1S/C10H11N7O/c11-8-13-7(6-4-2-1-3-5-6)14-10(15-8)17-16-9(12)18/h1-5H,(H3,12,16,18)(H3,11,13,14,15,17) |
InChI Key |
PAISDBRGVHWVOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)NNC(=O)N)N |
Origin of Product |
United States |
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